REACTION_CXSMILES
|
BrC1C=C2[C:5]([C:6](=[O:13])[C:7](=[O:12])[N:8]2[CH3:11])=C(C)C=1.BrC1C=C(C)C=C2[C:17]=1[C:18](=[O:28])C(=O)N2C.N12CCN(CC1)CC2.C(Cl)(=O)[C:38](Cl)=[O:39].BrC1C=C(C=C(C)C=1)N(C)C.[OH-].[Na+]>C(Cl)(Cl)Cl>[CH3:38][O:39][N:8]([CH3:11])[C:7]([CH:6]1[CH2:5][O:28][CH2:18][CH2:17][O:13]1)=[O:12] |f:5.6|
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Name
|
6-Bromo-1,4-dimethylindoline-2,3-dione
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C2C(C(N(C2=C1)C)=O)=O)C
|
Name
|
4-bromo-1,6-dimethylindoline-2,3-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C2C(C(N(C2=CC(=C1)C)C)=O)=O
|
Name
|
|
Quantity
|
1.912 g
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.492 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N(C)C)C=C(C1)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a pale yellow solid
|
Type
|
CUSTOM
|
Details
|
transferred into a sealed tube
|
Type
|
TEMPERATURE
|
Details
|
heated to 90° C. for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
washed with saturated ammonium chloride and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated down
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
the mixture of regioisomers as a red-brown solid
|
Type
|
CUSTOM
|
Details
|
The regioisomers were separated by column chromatography (eluting with 0-100% ethyl acetate in hexane)
|
Type
|
CUSTOM
|
Details
|
was further purified by trituration with methanol (0.146 g, 17%)
|
Name
|
|
Type
|
|
Smiles
|
CON(C(=O)C1OCCOC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |